molecular formula C10H9NO2 B014369 N-Acetyl-3-hydroxyindole CAS No. 33025-60-4

N-Acetyl-3-hydroxyindole

Cat. No.: B014369
CAS No.: 33025-60-4
M. Wt: 175.18 g/mol
InChI Key: NNJXIAOPPYUVAX-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

N-Acetyl-3-hydroxyindole, also known as N-Acetylindoxyl or 1-(3-Hydroxy-1H-indol-1-yl)ethanone, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

The mode of action of this compound involves a chemical reaction catalyzed by the enzyme Acetylindoxyl oxidase . This reaction, which also involves oxygen, produces N-acetylisatin, a metabolite in the pathway of tryptophan .

Biochemical Pathways

This compound is involved in the tryptophan metabolic pathway . Tryptophan is an essential amino acid that is entirely derived from the diet . The bacterial bioconversion of indole, a product of tryptophan metabolism, is initiated by the oxygenation of indole to 3-hydroxyindole .

Result of Action

The result of the action of this compound is the production of N-acetylisatin . This metabolite is part of the tryptophan metabolic pathway . Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the metabolism of tryptophan, from which indole and its derivatives are produced . Therefore, changes in the gut microbiota could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

N-Acetyl-3-hydroxyindole is involved in the metabolism of tryptophan . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) . The metabolism of this compound in the body occurs via the 5-hydroxyindole and the kynurenine pathways .

Cellular Effects

This compound, as a derivative of indole, possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes and proteins. For instance, it is a reactant in a chemical reaction catalyzed with the enzyme Acetylindoxyl oxidase . This enzyme plays a crucial role in the conversion of this compound into N-acetylisatin .

Temporal Effects in Laboratory Settings

It is known that indole derivatives, including this compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Dosage Effects in Animal Models

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that dosage effects could be significant .

Metabolic Pathways

This compound is involved in the metabolism of tryptophan . The metabolism of this compound in the body occurs via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) .

Transport and Distribution

As a derivative of indole, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

Enzymes involved in indole alkaloid biosynthesis, which may include enzymes interacting with this compound, have been found to be both cytoplasmic and associated with thylakoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylindoxyl can be synthesized through several methods. One common preparation method involves reacting 3-indolinone with acetyl chloride in the presence of sodium chloride . Another method involves the use of indoxyl acetate, which is treated with sulfuric acid at room temperature, followed by cooling in an ice bath .

Industrial Production Methods: The industrial production of N-Acetylindoxyl typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Acetylindoxyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form N-acetylisatin in the presence of oxygen . It also reacts with substituted anilines to form derivatives of indolo[3,2-b]quinolines .

Common Reagents and Conditions: Common reagents used in the reactions of N-Acetylindoxyl include sulfuric acid, acetyl chloride, and various substituted anilines. The reaction conditions often involve room temperature or slightly elevated temperatures, with reaction times ranging from a few minutes to several hours .

Major Products: The major products formed from the reactions of N-Acetylindoxyl include N-acetylisatin, indolo[3,2-b]quinolines, and various other heterocyclic compounds .

Comparison with Similar Compounds

N-Acetylindoxyl can be compared with other similar compounds such as indoxyl acetate, N-acetylisatin, and various substituted indoles. What sets N-Acetylindoxyl apart is its unique reactivity and the range of products it can form through its chemical reactions . Similar compounds include:

  • Indoxyl acetate
  • N-acetylisatin
  • Substituted indoles

These compounds share some structural similarities but differ in their reactivity and applications .

Properties

IUPAC Name

1-(3-hydroxyindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJXIAOPPYUVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186694
Record name 1H-Indol-3-ol, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33025-60-4
Record name 1-(3-Hydroxy-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33025-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-3-ol, 1-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-ol, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(3-hydroxy-1H-indol-1-yl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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